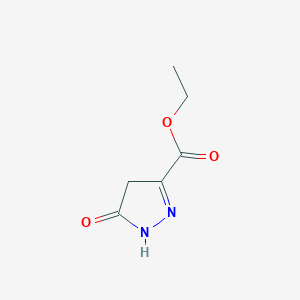

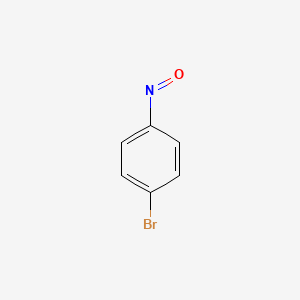

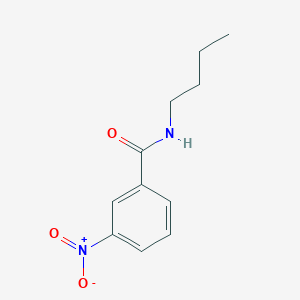

![molecular formula C10H11BrO B1267562 1-溴-4-[(2-甲基丙-2-烯-1-基)氧基]苯 CAS No. 5820-27-9](/img/structure/B1267562.png)

1-溴-4-[(2-甲基丙-2-烯-1-基)氧基]苯

描述

"1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene" is a chemical compound belonging to the class of organic compounds known for their bromine substitution patterns and ether functionalities. Although specific studies on this compound are limited, research on related brominated and methoxy benzenes provides insight into their structural and chemical behavior, leading to potential applications in various fields such as materials science and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to "1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene" often involves reactions such as the Wittig-Horner reaction, nucleophilic substitutions, and halogenation. For instance, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a related compound, is achieved through the Wittig-Horner reaction of benzophenone and phosphonic acid derivatives, indicating a potential pathway for synthesizing the compound (Liang Zuo-qi, 2015).

Molecular Structure Analysis

Structural analysis of brominated benzene derivatives, including those with methoxy and other substituents, reveals interactions such as hydrogen bonding, π–π stacking, and halogen interactions, contributing to their supramolecular arrangements and properties. For example, the crystal structures of related brominated compounds demonstrate significant non-classical hydrogen bonding and π–π interactions (Timo Stein et al., 2015).

科学研究应用

晶体结构分析

1-溴-4-[(2-甲基丙-2-烯-1-基)氧基]苯已被分析其晶体结构,揭示了氢键和π-π相互作用等有趣的超分子特征。斯坦等人(2015 年)发现其同构的 1-溴和 1-碘衍生物表现出独特的键合和相互作用模式,突出了它们在晶体学和材料科学研究中的潜力 (斯坦、霍夫曼和弗罗巴,2015)。

新型化合物的合成

该化合物作为各种衍生物合成的前体。程德举(2014 年)和(2015 年)展示了其在创建新型非肽 CCR5 拮抗剂中的应用,表明该化合物在合成化学和潜在药理学应用中的相关性 (程德举,2014); (程德举,2015)。

抗菌剂合成

K. Liaras 等人(2011 年)合成了具有潜在抗菌特性的 1-溴-4-[(2-甲基丙-2-烯-1-基)氧基]苯的衍生物。本研究强调了该化合物在开发新的抗菌剂中的作用 (Liaras、Geronikaki、Glamočlija、Ćirić 和 Soković,2011)。

荧光性质研究

梁作奇(2015 年)探索了相关化合物 1-溴-4-(2,2-二苯基乙烯)苯的荧光性质,突出了其在光致发光研究和材料科学中的潜力 (梁作奇,2015)。

用于标记剂的放射合成

Namolingam 等人(2001 年)对从其溴类似物中放射合成 1-[18F]氟甲基-4-甲基苯进行了一项研究,这与在医学成像中开发双功能标记剂有关 (Namolingam、Luthra、Brady 和 Pike,2001)。

化学中的构象研究

冈崎等人(1989 年)对一种密切相关的化合物进行了构象研究,为理解化学反应中的分子动力学和空间效应提供了有价值的见解 (冈崎、Unno、Inamoto 和 Yamamoto,1989)。

有机合成中的模块化构建

Casado 和 Stobart(2000 年)探索了该化合物在树枝状碳硅烷模块化构建中的作用,证明了其在复杂有机结构合成中的效用 (Casado 和 Stobart,2000)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

1-bromo-4-(2-methylprop-2-enoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQSRDPRMBZDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284603 | |

| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

CAS RN |

5820-27-9 | |

| Record name | NSC86579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC37994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)